(4,4-Difluorocyclohexyl)methanamine
Overview
Description
“(4,4-Difluorocyclohexyl)methanamine” is a chemical compound with the CAS Number: 810659-05-3 . It has a molecular weight of 149.18 and its IUPAC name is this compound . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 . This code provides a standard way to encode the compound’s molecular structure.It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : (4,4-Difluorocyclohexyl)methanamine derivatives have been synthesized through various methods, like condensation reactions, demonstrating high yield and efficiency. These compounds are characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).
Structural Analysis : Studies include the crystallographic analysis of related compounds to understand their structural properties and potential applications in fields like chemistry and materials science (Nisar et al., 2011).
Catalysis and Chemical Reactions
Catalysis : Certain derivatives of this compound have been used in catalysis, such as in transfer hydrogenation reactions, showing high conversions and turnover frequency (TOF) values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Chemical Synthesis : The compound and its derivatives are used in synthesizing various chemical structures, demonstrating their versatility in organic synthesis (Zhou, Su, Gan, Wang, & Xu, 2013).
Medicinal Chemistry and Pharmacology
Anticancer Activity : Certain complexes derived from this compound-related compounds have shown potential anticancer activities, suggesting their use in medicinal chemistry (Mbugua et al., 2020).
Antimicrobial Activities : Some derivatives have demonstrated significant antimicrobial properties, suggesting their potential application in developing new antibacterial and antifungal agents (Thomas, Adhikari, & Shetty, 2010).
Imaging and Analytical Techniques
Cellular Imaging : Iron(III) complexes containing derivatives of this compound have been utilized in cellular imaging and photocytotoxicity studies under red light, indicating their use in medical imaging and cancer therapy (Basu et al., 2014).
Analytical Profiling : Analytical profiles of psychoactive arylcyclohexylamines, including derivatives of this compound, have been characterized using various spectroscopic and chromatographic techniques, aiding in forensic and toxicological investigations (De Paoli et al., 2013).
Safety and Hazards
“(4,4-Difluorocyclohexyl)methanamine” is classified under the GHS05 hazard pictogram, indicating that it is corrosive . The associated hazard statements are H227 and H314 , which indicate that it is combustible and can cause severe skin burns and eye damage, respectively . The precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 , which provide guidance on how to handle, store, and dispose of the compound safely .
Mechanism of Action
Target of Action
The primary targets of (4,4-Difluorocyclohexyl)methanamine are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include temperature, pH, and the presence of other compounds.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAFYIOYLLPWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575555 | |
Record name | 1-(4,4-Difluorocyclohexyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810659-05-3 | |
Record name | 4,4-Difluorocyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=810659-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,4-Difluorocyclohexyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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